ヒパコニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

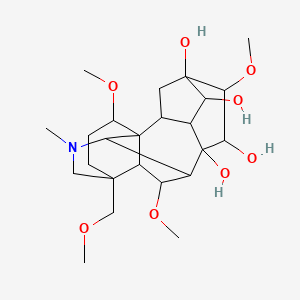

ヒパコニンは、分子式C24H39NO8を持つジテルペンアルカロイドです。 この化合物は、強い心臓活性で知られており、さまざまな薬理学的調査の対象となってきました .

科学的研究の応用

Hypaconine has several scientific research applications, including:

Chemistry: Hypaconine is used as a model compound for studying the chemical behavior of diterpene alkaloids.

Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.

作用機序

ヒパコニンは、主に心筋細胞との相互作用を通じてその効果を発揮します。それは、カルシウムイオンチャネルを調節し、細胞内カルシウムレベルを増加させることによって、心臓の収縮力を高めます。 この作用により、心臓の収縮がより強く、より効率的になります . ヒパコニンの分子標的は、心臓機能に関与するさまざまなイオンチャネルと受容体を含みます .

類似の化合物:

アコニチン: トリカブト属に由来するもう1つのジテルペンアルカロイドであり、強力な心臓毒性効果で知られています。

ヒパコニンの独自性: ヒパコニンは、他のジテルペンアルカロイドと比較して、比較的高い効力と低い毒性を示すため、独自性があります。 心臓イオンチャネルとの特定の相互作用と心臓の収縮力を高める能力により、さらなる研究と潜在的な治療的応用のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Hypaconine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hypaconine can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of Hypaconine vary with different dosages in animal models

Metabolic Pathways

Hypaconine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with various transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Hypaconine and its effects on activity or function are not well known. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: ヒパコニンは、トリカブト属の側根からの抽出によって合成することができます。 抽出プロセスには、溶媒抽出、精製、結晶化など、いくつかの手順が含まれます . ヒパコニンの合成のための具体的な反応条件には、溶媒としてメタノールの使用と、精製のためのさまざまなクロマトグラフィー技術が含まれます .

工業生産方法: ヒパコニンの工業生産は広く文書化されていませんが、一般的にラボ合成と同じ原則に従います。 大規模抽出には、高収率と純度を確保するために、溶媒の使用、精製方法、結晶化技術を最適化する必要があります .

化学反応の分析

反応の種類: ヒパコニンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒパコニンは酸化されて、さまざまな誘導体となり、これらの誘導体はさまざまな薬理学的活性を示す可能性があります。

還元: 還元反応は、ヒパコニンの官能基を変換し、その生物活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究の応用

ヒパコニンには、次のような科学研究の応用があります。

化学: ヒパコニンは、ジテルペンアルカロイドの化学的挙動を研究するためのモデル化合物として使用されます。

生物学: それは、細胞プロセスへの影響と生物活性化合物の可能性について研究されています。

類似化合物との比較

Aconitine: Another diterpene alkaloid from Aconitum species, known for its potent cardiotoxic effects.

Beiwutinine: A related compound with similar cardiac activity but less studied compared to hypaconine.

Uniqueness of Hypaconine: Hypaconine is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

生物活性

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of hypaconine, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Hypaconine is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is C19H25N, and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

Hypaconine exerts its biological effects through several mechanisms:

- Ion Channel Modulation : Hypaconine has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that hypaconine can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .

- Anti-inflammatory Effects : Research suggests that hypaconine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .

- Cardiac Effects : Hypaconine has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, hypaconine was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of hypaconine can be summarized as follows:

Case Studies and Research Findings

- Toxicological Studies : A significant body of research has focused on the toxicological profile of hypaconine. In animal models, hypaconine's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .

- Therapeutic Potential : In a study examining the anti-inflammatory effects of hypaconine, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .

- Cardiovascular Research : A systematic review highlighted hypaconine's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

特性

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Hypaconine and where is it found?

A1: Hypaconine is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including hypaconine.

Q2: What is the chemical structure and formula of Hypaconine?

A2: Hypaconine has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does Hypaconine exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that hypaconine, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of Hypaconine?

A4: Studies using LC/MS/MS have identified several metabolites of hypaconine, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of hypaconine in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect Hypaconine levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like hypaconine. [, , ]

Q6: How is Hypaconine content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify hypaconine levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of hypaconine in complex matrices.

Q7: What are the safety concerns associated with Hypaconine?

A9: Hypaconine, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。